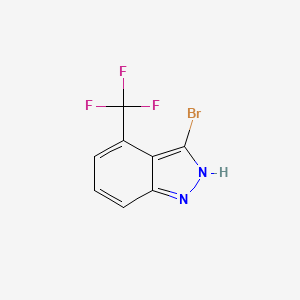

3-Bromo-4-(trifluoromethyl)-1H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

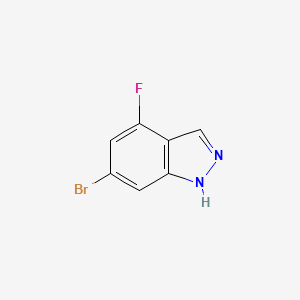

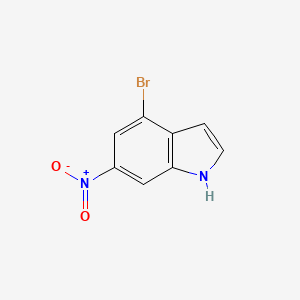

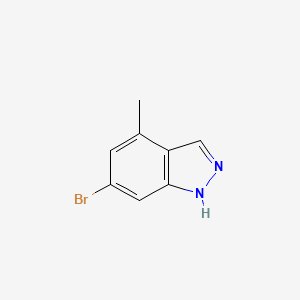

3-Bromo-4-(trifluoromethyl)-1H-indazole is a derivative of the indazole heterocycle, which is a structural motif found in a variety of biologically active compounds and useful building blocks for chemical synthesis. Indazoles are characterized by a fused benzene and pyrazole ring and have been the focus of numerous synthetic efforts due to their relevance in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of indazole derivatives often involves the functionalization of the indazole core. For instance, the synthesis of poly-substituted 1,2,3-triazoles can be achieved through a regioselective process involving the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides, followed by a Suzuki cross-coupling reaction, as demonstrated in the efficient synthesis of 2,4,5-trisubstituted triazoles . Additionally, the regioselective C3-H trifluoromethylation of 2H-indazole under metal-free conditions using photoredox catalysis has been developed, which is a relevant method for introducing the trifluoromethyl group to the indazole scaffold . Furthermore, novel indazole scaffolds with substitutions at the 7-position or both the 3 and 7-positions have been synthesized, providing potent building blocks for divergent syntheses of indazoles via palladium cross-coupling reactions .

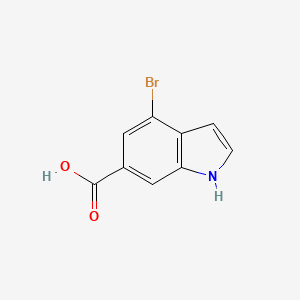

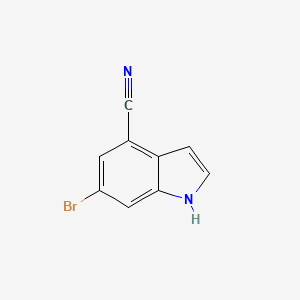

Molecular Structure Analysis

The molecular structure of indazole derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole was characterized by high-resolution mass spectroscopy and NMR spectroscopy, and its geometry and electrostatic properties were studied using ab initio quantum theory and density functional methods . The crystal structure of another derivative, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was confirmed by single-crystal X-ray diffraction studies, revealing details such as bond lengths, angles, and crystal packing stabilized by hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions that allow for further functionalization. The bromo-directed N-2 alkylation of NH-1,2,3-triazoles is an example of a regioselective reaction that leads to the formation of 2-substituted 4-bromo-1,2,3-triazoles . Additionally, the metal-free preparation of 4-fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride demonstrates the versatility of indazole derivatives in synthesizing sulfonates, sulfonamides, and sulfonic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives, such as 3-Bromo-4-(trifluoromethyl)-1H-indazole, are influenced by their molecular structure. The introduction of electron-withdrawing groups like the trifluoromethyl group can significantly affect properties like electron distribution, dipole moment, and reactivity. The electrostatic properties of indazole derivatives have been compared to those of benzene and hexafluorobenzene, providing insights into the influence of substitution patterns on the indazole core . The crystal packing and hydrogen bonding patterns also play a crucial role in determining the solid-state properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Indazole Derivatives: Therapeutic Potential

Indazole derivatives have garnered significant interest in pharmaceutical research due to their wide array of biological activities. They are explored for their potential therapeutic applications, particularly in anticancer and anti-inflammatory treatments. Indazoles, by virtue of their structural framework, form the basis of numerous compounds with potential therapeutic value. Research indicates promising anticancer and anti-inflammatory activities among these derivatives, highlighting their role in addressing disorders involving protein kinases and neurodegeneration (Denya, Malan, & Joubert, 2018).

Triazole Compounds: Versatile Applications

1,2,3-Triazole and its derivatives, including 1,2,4-triazoles, are pivotal in the development of new drugs due to their broad spectrum of biological activities. These compounds are essential in the synthesis of molecules with antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The extensive research into triazole compounds has led to novel synthetic methodologies and insights into their potential as corrosion inhibitors for metals and alloys. Their synthesis via eco-friendly procedures also opens up avenues for their application in drug development and material science (Hrimla et al., 2021; Souza et al., 2019).

Bioisosteric Replacement and Molecular Hybridization

The concept of bioisosteric replacement and molecular hybridization, particularly involving triazole rings, plays a significant role in drug discovery and development. This strategy has been utilized to synthesize molecules with enhanced medicinal properties by replacing functional groups with triazoles or by combining two molecular fragments. This approach has led to the development of compounds with anti-microbial, anti-cancer, and anti-inflammatory properties, showcasing the versatility of triazole-containing scaffolds in medicinal chemistry (Sahu, Sahu, & Agrawal, 2020).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Eigenschaften

IUPAC Name |

3-bromo-4-(trifluoromethyl)-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-7-6-4(8(10,11)12)2-1-3-5(6)13-14-7/h1-3H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSKQNJDJIKPPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646734 |

Source

|

| Record name | 3-Bromo-4-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(trifluoromethyl)-1H-indazole | |

CAS RN |

1000342-21-1 |

Source

|

| Record name | 3-Bromo-4-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)